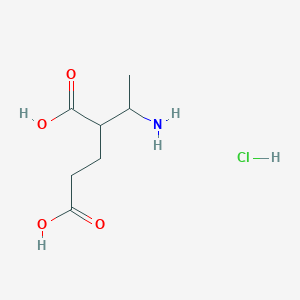![molecular formula C19H13ClN4O4S B2447461 N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide CAS No. 1112013-03-2](/img/structure/B2447461.png)
N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups including an oxadiazole ring, a pyrrolidinone ring, and two ether groups attached to phenyl rings. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods. These techniques would provide information about the arrangement of atoms in the molecule and the electronic structure.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the ether groups could potentially be cleaved under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would depend on its molecular structure. These properties could be determined experimentally or predicted using computational methods.Scientific Research Applications
Synthesis and Characterization
Chemoselective Acetylation : The study by Magadum and Yadav (2018) explores chemoselective acetylation processes relevant for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, which is crucial for natural antimalarial drugs. This research highlights the optimization of synthesis processes using immobilized lipase as a catalyst, underlining the importance of such compounds in pharmaceutical synthesis (Magadum & Yadav, 2018).
NMR Study of Oxadiazole Derivatives : Ying-jun's research on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, via NMR techniques, provides insights into the structural characterization of these compounds. Understanding their spatial arrangement and electronic properties is essential for designing molecules with specific functions (Li Ying-jun, 2012).
Pharmacological Evaluation
Antimicrobial and Anticancer Activities : Wardkhan et al. (2008) discuss the synthesis of thiazoles and their derivatives, showcasing antimicrobial activities against various pathogens. This indicates the broader utility of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
CRMP 1 Inhibitors for Cancer Therapy : Panchal et al. (2020) designed and synthesized oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), showcasing potential applications in treating small lung cancer. This research underscores the therapeutic possibilities of oxadiazole derivatives in oncology (Panchal et al., 2020).
Material Science and Chemical Properties
- Spatial Orientations in Anion Coordination : Kalita and Baruah (2010) explored the spatial orientations of amide derivatives, including oxadiazole structures, in anion coordination. This study contributes to the understanding of molecular self-assembly and its implications for material science, highlighting the versatility of such compounds in designing complex molecular architectures (Kalita & Baruah, 2010).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine its toxicity and potential hazards.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and biological activity. If the compound shows promising activity, it could be further optimized and potentially developed into a drug.
Please note that this is a general analysis based on the structure of the compound. For a detailed analysis, specific experimental data and literature would be needed. If you have more specific information about this compound, I would be happy to help further.
properties
IUPAC Name |
6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4S/c1-24-18(25)11-6-14-15(27-9-26-14)7-13(11)21-19(24)29-8-16-22-17(23-28-16)10-4-2-3-5-12(10)20/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSDVEPUHUJWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2447384.png)



![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2447391.png)
![N-(3,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2447392.png)
![7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2447394.png)

